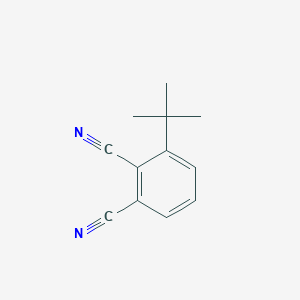

3-tert-Butylbenzene-1,2-dicarbonitrile

Description

3-tert-Butylbenzene-1,2-dicarbonitrile (C₁₂H₁₂N₂) is a substituted benzene derivative featuring two cyano groups at the 1,2-positions and a bulky tert-butyl group at the 3-position. These compounds are pivotal in materials science due to their electron-deficient aromatic cores, enabling applications in nonlinear optics (NLO), organic light-emitting diodes (OLEDs), and dye-sensitized solar cells (DSSCs) .

The tert-butyl group enhances solubility in organic solvents (e.g., halogenated solvents) while maintaining thermal stability, a critical feature for processing in optoelectronic devices . However, the 3-substituted isomer’s steric effects may influence its reactivity and supramolecular packing compared to para-substituted analogues like 4-tert-butylbenzene-1,2-dicarbonitrile .

Properties

CAS No. |

168216-37-3 |

|---|---|

Molecular Formula |

C12H12N2 |

Molecular Weight |

184.24 g/mol |

IUPAC Name |

3-tert-butylbenzene-1,2-dicarbonitrile |

InChI |

InChI=1S/C12H12N2/c1-12(2,3)11-6-4-5-9(7-13)10(11)8-14/h4-6H,1-3H3 |

InChI Key |

FXLRTHLOGAMQOH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC=CC(=C1C#N)C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations:

- This affects charge-transfer efficiency in OLEDs and DSSCs .

- Electron-Withdrawing Groups: Nitro and cyano groups enhance acceptor strength, critical for push-pull chromophores in NLO materials. The tert-butyl group, while electron-donating, primarily improves solubility .

- Synthesis: Most derivatives are synthesized via cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic substitution. The tert-butyl group may require regioselective iodination and ammonolysis steps .

Thermal and Solubility Properties

- Thermal Stability : 4-tert-Butyl derivatives exhibit higher thermal stability (decomposition >300°C) due to symmetric substitution, whereas 3-substituted isomers may show lower melting points due to asymmetric packing .

- Solubility : Bulky tert-butyl groups enhance solubility in halogenated solvents (e.g., dichloromethane), whereas alkoxy derivatives (e.g., 3,6-diethoxy) dissolve in polar aprotic solvents like DMF .

Q & A

Q. What synthetic routes and conditions optimize the yield and purity of 3-tert-Butylbenzene-1,2-dicarbonitrile?

The synthesis requires precise control of solvents (e.g., DMF or acetonitrile to stabilize intermediates), bases (e.g., K₂CO₃ to promote nucleophilic substitution), and catalysts (e.g., palladium for cross-coupling efficiency). Reaction temperatures (80–120°C) and inert atmospheres minimize side reactions. Post-synthesis purification via column chromatography or recrystallization ensures high purity .

Q. Which spectroscopic and crystallographic methods are essential for characterizing 3-tert-Butylbenzene-1,2-dicarbonitrile?

- FT-IR : Identifies nitrile stretches (~2200–2250 cm⁻¹) and tert-butyl C–H vibrations.

- X-ray diffraction : Resolves molecular geometry, confirming substituent positioning and bond angles.

- NMR (¹H/¹³C) : Assigns electronic environments, with tert-butyl protons appearing as a singlet (~1.3 ppm). Cross-validation with DFT/B3LYP/6-311G(d) simulations improves spectral interpretation .

Advanced Research Questions

Q. How can DFT calculations resolve electronic structure contradictions in 3-tert-Butylbenzene-1,2-dicarbonitrile?

Optimize molecular geometry using B3LYP/6-311G(d) to compute HOMO-LUMO gaps (e.g., ΔE ≈ 4.39 eV) and MEP maps. Compare calculated bond lengths/angles (e.g., C≡N: ~1.15 Å) with X-ray data. Discrepancies often arise from crystal packing forces (e.g., C–H···N interactions) not modeled in gas-phase simulations .

Q. What intermolecular interactions dominate the crystal packing of 3-tert-Butylbenzene-1,2-dicarbonitrile?

Weak C–H···N hydrogen bonds (2.5–3.0 Å) and π-π stacking (3.4–3.8 Å) stabilize the lattice. Hirshfeld surface analysis quantifies interaction contributions. The tert-butyl group reduces packing efficiency, necessitating solvent-free crystallization to avoid steric clashes .

Q. How does the tert-butyl substituent influence the charge-transfer properties of benzene-1,2-dicarbonitrile derivatives?

The tert-butyl group introduces steric hindrance, disrupting π-conjugation and lowering acceptor strength. TD-DFT simulations at the B3LYP/6-311++G(d,p) level predict redshifted absorption bands. Electrochemical studies (cyclic voltammetry) reveal reduced electron affinity compared to unsubstituted analogs .

Q. What methodologies reconcile discrepancies between experimental and computational vibrational spectra?

Apply scaling factors (e.g., 0.961 for B3LYP/6-311G(d)) to computed IR frequencies. Use potential energy distribution (PED) analysis to assign modes (e.g., nitrile stretching: 95% contribution). Incorporate solvent effects (e.g., DMSO in NMR) via polarizable continuum models (PCM) .

Q. Data Highlights

- HOMO-LUMO Gap : Calculated ΔE ≈ 4.39 eV for related derivatives, correlating with chemical reactivity .

- Crystal Packing : Intermolecular C–H···N distances (2.8 Å) and π-π stacking (3.6 Å) observed in X-ray studies .

- DFT Accuracy : Bond length deviations < 0.02 Å between computed (B3LYP) and experimental (X-ray) data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.